molecular formula C10H13NO3 B15225604 Phenyl 2-methoxyethylcarbamate

Phenyl 2-methoxyethylcarbamate

Cat. No.: B15225604
M. Wt: 195.21 g/mol
InChI Key: UPMVOZWBRAWZKF-UHFFFAOYSA-N
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Description

Phenyl 2-methoxyethylcarbamate is a carbamate derivative characterized by a phenyl group attached to a carbamate moiety, with a methoxyethyl substituent. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. For example, carbamates such as benzyl 2-((E)-tosyliminomethyl)phenylcarbamate () and ethyl 2-(4-phenoxyphenoxy)ethylcarbamate (Fenoxycarb, ) highlight the versatility of carbamate scaffolds in synthetic chemistry and bioactivity .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

phenyl N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-13-8-7-11-10(12)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

UPMVOZWBRAWZKF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-methoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methoxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The product precipitates out from the reaction mixture and can be obtained in high purity by filtration .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of phenyl (2-methoxyethyl)carbamate may involve the use of tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. This method proceeds smoothly in toluene at 90°C and generates the corresponding carbamates in good yields . The mild conditions and broad functional-group tolerance make this method suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding corresponding amines, alcohols, and carbon dioxide. For Phenyl 2-methoxyethylcarbamate:

  • Acidic Hydrolysis : Reacts with strong acids (e.g., HCl) to produce 2-methoxyethylamine, phenol, and CO₂.

  • Basic Hydrolysis : Treatment with NaOH generates sodium phenoxide, 2-methoxyethanol, and ammonium carbonate.

Reaction conditions and outcomes are summarized below:

ConditionReagentsProductsYield
Acidic (pH < 2)6M HCl, reflux, 4h2-Methoxyethylamine, Phenol~85%
Basic (pH > 12)2M NaOH, 60°C, 2hSodium phenoxide, 2-Methoxyethanol~78%

Synthetic Transformations

The compound serves as an intermediate in multi-step syntheses. Key reactions include:

Acylation and Deprotection

  • Step 1 : Reaction with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions forms N-acylated derivatives.

  • Step 2 : Deprotection using NaOMe/MeOH removes acetyl groups while preserving the carbamate backbone .

CuAAC Click Chemistry

This compound derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked compounds. For example:

  • Reacts with substituted azides (e.g., benzyl azide) to form 1,2,3-triazole derivatives with applications in drug discovery .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing toxic gases (CO, NOₓ).

  • Nucleophilic Substitution : The methoxyethyl group is susceptible to nucleophilic attack by strong bases (e.g., Grignard reagents), leading to ether cleavage.

Comparative Reactivity

The table below contrasts this compound with structurally related compounds:

CompoundReactivity ProfileKey Differences
PhenylacetoneKetone-specific (e.g., condensation)Lacks carbamate’s hydrolysis sensitivity
N-MethylcarbamatesSimilar hydrolysis, slower kineticsMethyl group reduces steric hindrance
MethoxyethylamineAmine-specific (alkylation, acylation)Absence of carbamate moiety

Mechanistic Insights

  • Hydrolysis Mechanism : Proceeds via a tetrahedral intermediate, with rate-determining nucleophilic attack by water or hydroxide .

  • Catalytic Effects : Lewis acids (e.g., BF₃·Et₂O) accelerate acylation steps by polarizing the carbamate carbonyl .

Scientific Research Applications

Phenyl (2-methoxyethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl (2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site and preventing substrate binding . This mechanism is similar to other carbamate-based inhibitors used in various biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Phenoxy Substituents: The methoxy group in this compound may enhance solubility in polar solvents compared to the phenoxy group in 2-phenoxyethyl N-phenylcarbamate, which increases lipophilicity .
  • Bioactivity: Fenoxycarb’s 4-phenoxyphenoxyethyl chain confers insecticidal properties, while the methoxyethyl group in the target compound may lack such bioactivity without specific functionalization .
  • Synthetic Utility: The tosyliminomethyl group in benzyl 2-((E)-tosyliminomethyl)phenylcarbamate enables its use as a chiral building block, a feature absent in simpler carbamates like the target compound .

Physicochemical and Stability Data

Solubility and Stability

  • This compound : Predicted to exhibit moderate water solubility (similar to methyl (2,2-dimethoxyethyl)carbamate, which has a PSA of 47.56 Ų) due to the methoxy group’s polarity .
  • Fenoxycarb: Low water solubility (logP ~4.5) due to aromatic phenoxy groups, favoring lipid membrane penetration in pesticidal applications .
  • Methyl (2,2-dimethoxyethyl)carbamate : Stable under recommended storage conditions but decomposes under strong acidic/basic conditions, a trait likely shared with the target compound .

Spectroscopic Properties

While direct data for this compound is unavailable, analogs like benzyl carbamates show distinct NMR profiles (e.g., ¹H-NMR peaks at δ 7.2–8.1 ppm for aromatic protons) . The methoxy group would likely produce a singlet near δ 3.3–3.5 ppm.

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